A Technical Guide to the Stereospecific Synthesis of (S)-Zopiclone (Eszopiclone)
A Technical Guide to the Stereospecific Synthesis of (S)-Zopiclone (Eszopiclone)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereospecific synthesis of (S)-zopiclone, commercially known as eszopiclone. Eszopiclone is the (S)-enantiomer of the non-benzodiazepine hypnotic agent zopiclone and is recognized for its greater therapeutic efficacy and improved side-effect profile compared to the racemic mixture.[1][2][3] The hypnotic activity of zopiclone is primarily attributed to the (S)-enantiomer, which exhibits a significantly higher affinity for the GABA-A receptor, approximately 50 times greater than the (R)-enantiomer.[1][4] This document details the principal synthetic strategies, presents comparative data, and provides experimental protocols for the synthesis of this important pharmaceutical agent.
The synthesis of eszopiclone is primarily achieved through two main strategies: the chiral resolution of racemic zopiclone and the kinetic resolution of a key synthetic intermediate.
Chiral Resolution of Racemic Zopiclone
A prevalent industrial method for producing eszopiclone involves the separation of the desired (S)-enantiomer from the racemic mixture of zopiclone. This is typically accomplished by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.
A variety of chiral acids have been successfully employed as resolving agents. The selection of the resolving agent and the solvent system is critical for achieving high yield and enantiomeric purity.
Table 1: Comparison of Chiral Resolving Agents for Racemic Zopiclone
| Resolving Agent | Solvent System | Yield (%) | Enantiomeric Purity (%) | Reference |
| D-(+)-O,O'-Dibenzoyltartaric acid | Acetonitrile | Not specified | >99 | [1] |
| D-(+)-Di-p-toluoyltartaric acid | Acetonitrile | 35 | 99.9 | [2] |
| L-Tartaric acid | Acetonitrile/Ethanol/Dichloromethane | 30-40 | >99.9 | [5] |
| D-Malic acid | Methanol/Acetone | 91.7 (of eszopiclone from salt) | 99.0 (e.e. of salt) | [6] |
| (+)-Malic acid | Methanol/Acetone | Not specified | Not specified | [1][4] |
Experimental Protocol: Resolution with D-(+)-Di-p-toluoyltartaric acid monohydrate [2]
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Salt Formation: A solution of racemic zopiclone (100 g, 0.26 mol) in acetonitrile (1.2 L) is heated to 50-60 °C. D-(+)-di-p-toluoyltartaric acid monohydrate (84 g, 0.21 mol) is added, and the mixture is stirred for 1 hour.
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Crystallization: The reaction mixture is cooled to 35-45 °C to allow for the precipitation of the diastereomeric salt. The solid is collected by filtration and washed with acetonitrile (100 mL).
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Liberation of Eszopiclone: The wet solid is dissolved in water (100 mL). The pH of the resulting solution is adjusted to 7.5-8.0 with a 10% sodium carbonate solution. Stirring is continued for 30 minutes to precipitate eszopiclone as a crystalline solid.
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Purification: The crystalline solid is filtered, washed thoroughly with water (100 mL), and recrystallized from ethyl acetate (1.4 L). The final product is dried at 70-75 °C under vacuum to yield eszopiclone as a white crystalline solid (34 g, 34% yield) with an HPLC chiral purity of 99.9%.
Logical Flow of Chiral Resolution
Caption: Workflow for the chiral resolution of racemic zopiclone.
Kinetic Resolution of a Hemiacetal Intermediate
An alternative and elegant approach to eszopiclone involves the kinetic resolution of a racemic hemiacetal intermediate, 6-(5-chloropyridin-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine. This method can be achieved using either enzymatic or chemical catalysts to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
2.1 Enzymatic Kinetic Resolution
Lipases, particularly from Candida antarctica, have been shown to be effective in the enantioselective hydrolysis or transcarbonatation of racemic carbonates derived from the hemiacetal intermediate.[1]
Table 2: Enzymatic Kinetic Resolution of Hemiacetal Carbonates
| Substrate | Enzyme | Method | Enantiomeric Excess (e.e.) (%) | Reference |
| Racemic vinyl carbonate | Candida antarctica lipase (SP 435L) | Hydrolysis/Transcarbonatation | 95 | [1] |
| Racemic chloromethyl carbonate | Candida antarctica lipase B (Chirazyme-L2) | Hydrolysis | 96 | [1] |
Experimental Protocol: Enzymatic Hydrolysis of Racemic Vinyl Carbonate [6]
-
Substrate Preparation: The racemic hemiacetal is reacted with vinyl chloroformate in pyridine to produce the corresponding racemic vinyl carbonate.
-
Enzymatic Resolution: The racemic vinyl carbonate is subjected to hydrolysis using Candida antarctica lipase in a dioxane/water medium at 60°C for 48 hours. The enzymatic hydrolysis preferentially acts on one enantiomer, and due to spontaneous racemization of the unreacted alcohol, the process can theoretically achieve a 100% yield of the desired chiral vinyl acetate.
-
Isolation: The resulting (S)-vinyl carbonate is isolated from the reaction mixture.
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Condensation: The purified (S)-vinyl carbonate is condensed with N-methylpiperazine in acetone to yield eszopiclone.
2.2 Chemical Kinetic Resolution
Chiral catalysts, such as imidazothiazole derivatives, can also be employed for the kinetic resolution of the racemic hemiacetal intermediate through reaction with a chloroformate.
Table 3: Chemical Kinetic Resolution of Racemic Hemiacetal
| Catalyst | Acylating Agent | Yield of (S)-carbonate (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (R)-6-tert-butyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole | Phenyl chloroformate | 41.8 | 85 | [7] |
| Chiral imidazothiazole | Chloroformate | Good | Good | [8] |
Experimental Protocol: Chemical Kinetic Resolution using a Chiral Imidazothiazole Catalyst [7]
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Reaction Setup: In a reaction flask, combine the racemic hemiacetal (5.24 g, 20 mmol), (R)-6-tert-butyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole (0.37 g, 2 mmol), triethylamine (2.7 mL), and dry dichloromethane (100 mL).
-
Acylation: A solution of phenyl chloroformate (2.5 mL) in dichloromethane (100 mL) is added dropwise at room temperature over approximately 1 hour. The reaction is stirred overnight at room temperature.
-
Workup: The reaction is quenched, and the pH is adjusted to 8-9 with 10% Na2CO3 solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to obtain (S)-hemiacetal phenyl carbonate (3.2 g, 41.8% yield, 85% e.e.).
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Final Step: The (S)-hemiacetal phenyl carbonate (7.6 g, 20 mmol, 90% e.e.) is dissolved in acetonitrile (50 mL). N-methylpiperazine (4.4 mL) is added slowly, and the mixture is reacted at room temperature for 2 hours. The solvent is removed, and the residue is purified by silica gel column chromatography to afford eszopiclone (6.6 g, 85.0% yield, 90% e.e.).[8]
Synthetic Pathway via Kinetic Resolution
Caption: General scheme for eszopiclone synthesis via kinetic resolution.
Overall Synthetic Pathway to Racemic Zopiclone
The precursor for both resolution strategies, racemic zopiclone, is synthesized from pyrazine-2,3-dicarboxylic acid. The key steps involve the formation of a pyrazine anhydride, condensation with 2-amino-5-chloropyridine, intramolecular cyclization, reduction to the hemiacetal, and finally condensation with 1-chlorocarbonyl-4-methylpiperazine.[2] Careful control of the reduction step is crucial to prevent the formation of impurities.[9][10]
General Synthesis of Racemic Zopiclone
Caption: Synthetic route to the racemic zopiclone precursor.
Conclusion
The stereospecific synthesis of eszopiclone is a well-established field with multiple viable strategies for industrial-scale production. The classical approach of resolving racemic zopiclone with chiral acids remains a robust and widely used method, offering high enantiomeric purity. Kinetic resolution of the hemiacetal intermediate, through either enzymatic or chemical catalysis, presents a more elegant and potentially more efficient alternative by introducing stereoselectivity earlier in the synthetic sequence. The choice of a particular synthetic route will depend on factors such as cost of materials, operational simplicity, and desired purity levels. This guide provides the foundational knowledge for researchers and drug development professionals to navigate the synthesis of this important therapeutic agent.
References
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- 5. WO2007088073A1 - Zopiclone resolution using l-tartaric acid - Google Patents [patents.google.com]
- 6. Eszopiclone synthesis - chemicalbook [chemicalbook.com]
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